molecular formula C5H12ClF2NS B13458691 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride

Cat. No.: B13458691
M. Wt: 191.67 g/mol
InChI Key: WDRKLKRFRMGKJE-UHFFFAOYSA-N
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Description

Molecular Formula: C₅H₁₂ClF₂NS
Molecular Weight: 191.67 g/mol
IUPAC Name: 3-ethylsulfanyl-2,2-difluoropropan-1-amine; hydrochloride
Key Structural Features:

  • A difluorinated propane backbone with an ethylsulfanyl (–SCH₂CH₃) group at the third carbon.
  • A primary amine (–NH₂) at the first carbon, protonated as a hydrochloride salt.
  • Fluorine atoms at the second carbon, enhancing lipophilicity and metabolic stability .

This organofluorine compound is primarily used in research as a synthetic intermediate or for studying structure-activity relationships (SAR) in medicinal chemistry. Its sulfur and fluorine atoms contribute to unique electronic and steric properties, influencing interactions with biological targets .

Properties

Molecular Formula

C5H12ClF2NS

Molecular Weight

191.67 g/mol

IUPAC Name

3-ethylsulfanyl-2,2-difluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C5H11F2NS.ClH/c1-2-9-4-5(6,7)3-8;/h2-4,8H2,1H3;1H

InChI Key

WDRKLKRFRMGKJE-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CN)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various halogenated derivatives .

Scientific Research Applications

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities, receptor interactions, and cellular processes .

Comparison with Similar Compounds

Structural Analogues with Difluoropropanamine Cores

Compound Name CAS Number Key Structural Differences Biological/Pharmacological Notes
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride Ethylsulfanyl substituent Limited documented activity; research focus on SAR
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine 1880259-98-2 Piperidine ring instead of ethylsulfanyl Potentially similar pharmacological properties due to amine core
3,3-Difluoropiperidine hydrochloride 496807-97-7 Lacks propanamine side chain Used as a building block in drug synthesis
3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine Thiomorpholine ring substituent Enhanced metabolic stability due to sulfur

Key Observations :

  • Replacement of the ethylsulfanyl group with nitrogen-containing rings (e.g., piperidine or thiomorpholine) alters binding affinity and solubility.
  • The difluorinated propane backbone is critical for maintaining rigidity and electronic effects across analogues .

Substituent Effects: Ethylsulfanyl vs. Aromatic Groups

Compound Name Substituent LogP<sup>*</sup> Notable Properties
This compound –SCH₂CH₃ ~1.2 (estimated) Moderate lipophilicity; potential CNS activity
2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride 3-chlorophenyl ~2.8 Enhanced receptor binding due to aromatic π-interactions
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride 2-fluorophenyl ~2.5 Antidepressant-like effects in preclinical models

<sup>*</sup>LogP values estimated via PubChem or computational tools.

Key Observations :

  • Aromatic substituents (e.g., chlorophenyl or fluorophenyl) increase LogP and enhance target engagement via π-stacking.
  • Aliphatic sulfur groups (ethylsulfanyl) balance lipophilicity and solubility, favoring membrane permeability .

Key Observations :

  • Fluorine positioning (e.g., 2- vs. 4-fluorophenyl) significantly affects receptor selectivity.
  • Cyclopropane-containing analogues exhibit distinct pharmacological profiles due to ring strain and conformational constraints .

Key Observations :

  • Hydrochloride salts generally improve water solubility.

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